![molecular formula C8H5NO4 B15287068 8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 147249-45-4](/img/structure/B15287068.png)
8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound with a unique structure that includes both oxazine and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione typically involves cyclization reactions. One common method is the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This reaction proceeds via a chemoselective oxygen cyclization through the 6-exo-dig pathway, yielding the desired heterocycle under mild conditions . The reaction is carried out at room temperature or 30°C, without the need for an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, reducing waste and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazine ring, leading to various reduced forms.
Substitution: Substitution reactions, particularly on the benzene ring, can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in cancer research.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. In cancer research, the compound has been shown to inhibit cell proliferation by targeting specific enzymes and receptors involved in cell growth . The exact molecular targets and pathways are still under investigation, but the compound’s ability to inhibit key enzymes makes it a promising candidate for further study.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione: This compound has similar structural features but includes a chlorine and methyl group.
2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester: Another related compound with an extended alkyl chain.
Uniqueness
8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to its hydroxy group, which can participate in hydrogen bonding and other interactions, enhancing its biological activity and making it a versatile compound for various applications.
Properties
CAS No. |
147249-45-4 |
|---|---|
Molecular Formula |
C8H5NO4 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
8-hydroxy-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)9-8(12)13-7(4)11/h1-3,10H,(H,9,12) |
InChI Key |
HPWPCQMYWTVJHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B15286989.png)
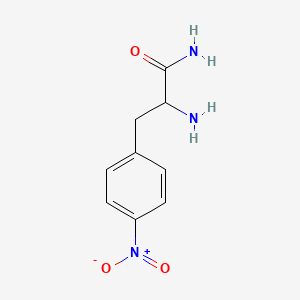
![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B15286993.png)
![Trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B15286998.png)
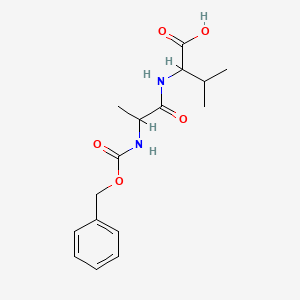

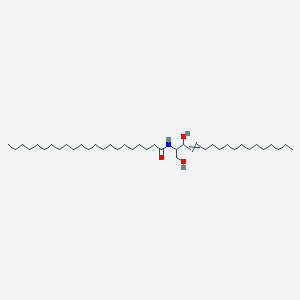
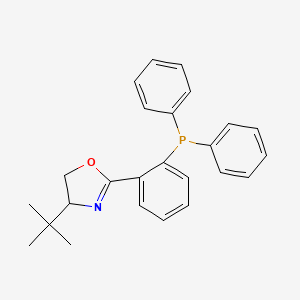
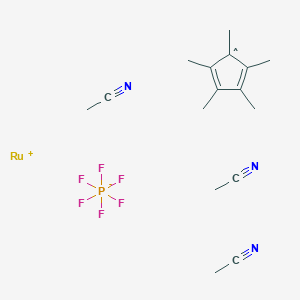
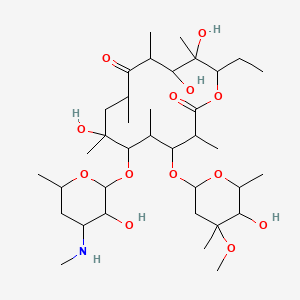
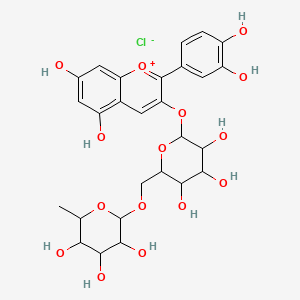
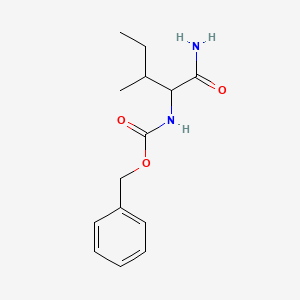
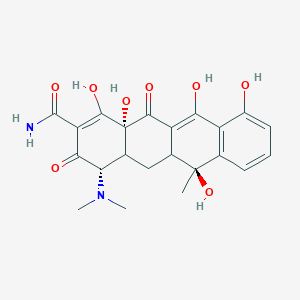
![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
